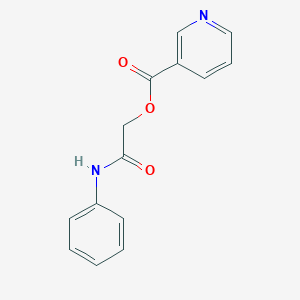
Nicotinic acid phenylcarbamoylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid phenylcarbamoylmethyl ester, also known as NPC, is a chemical compound that has been widely studied for its potential therapeutic applications. NPC is a derivative of nicotinic acid, which is also known as vitamin B3. The compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of Nicotinic acid phenylcarbamoylmethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Nicotinic acid phenylcarbamoylmethyl ester has been found to inhibit the activity of various enzymes, such as histone deacetylases and cyclooxygenases, which play important roles in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
Nicotinic acid phenylcarbamoylmethyl ester has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, Nicotinic acid phenylcarbamoylmethyl ester has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle progression and apoptosis. In neurodegenerative disease models, Nicotinic acid phenylcarbamoylmethyl ester has been found to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Nicotinic acid phenylcarbamoylmethyl ester in lab experiments is its versatility and broad range of biological activities. Nicotinic acid phenylcarbamoylmethyl ester has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, making it a useful compound for studying various diseases and biological processes. However, one of the limitations of using Nicotinic acid phenylcarbamoylmethyl ester is its potential toxicity, which can limit its use in certain experimental models.
Orientations Futures
There are several future directions for research on Nicotinic acid phenylcarbamoylmethyl ester. One area of interest is the development of novel Nicotinic acid phenylcarbamoylmethyl ester derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of Nicotinic acid phenylcarbamoylmethyl ester and its derivatives, which could lead to the development of new therapeutic strategies for various diseases. Finally, more research is needed to explore the potential use of Nicotinic acid phenylcarbamoylmethyl ester in combination with other drugs or therapies for enhanced efficacy.
Méthodes De Synthèse
Nicotinic acid phenylcarbamoylmethyl ester can be synthesized through a multi-step process that involves the reaction of nicotinic acid with phenyl isocyanate and methyl chloroformate. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Nicotinic acid phenylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various fields. In cancer research, Nicotinic acid phenylcarbamoylmethyl ester has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, Nicotinic acid phenylcarbamoylmethyl ester has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, Nicotinic acid phenylcarbamoylmethyl ester has been studied for its potential use in treating cardiovascular diseases, metabolic disorders, and skin disorders.
Propriétés
Nom du produit |
Nicotinic acid phenylcarbamoylmethyl ester |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
(2-anilino-2-oxoethyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-12-6-2-1-3-7-12)10-19-14(18)11-5-4-8-15-9-11/h1-9H,10H2,(H,16,17) |
Clé InChI |
WCDUZGYQSONQKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



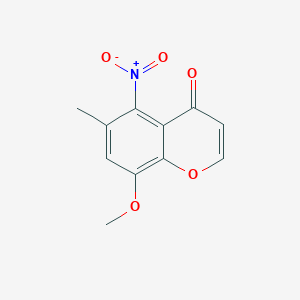
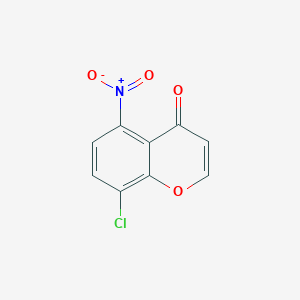
![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
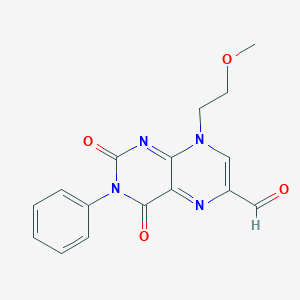
![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
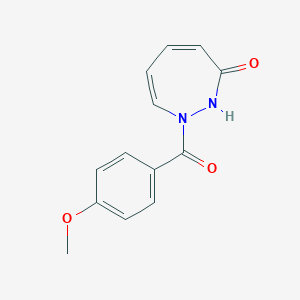
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3',2':3,4]cyclobuta[1,2-b]pyran-2,7-dione](/img/structure/B300337.png)
![4-methyl-7-{3-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]propoxy}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300339.png)